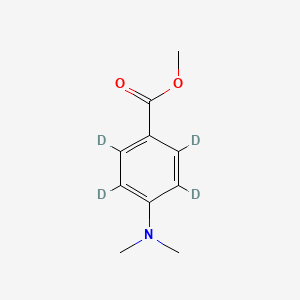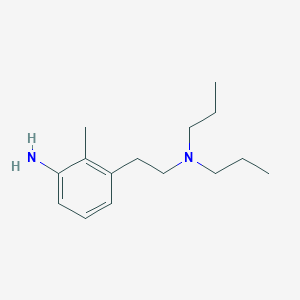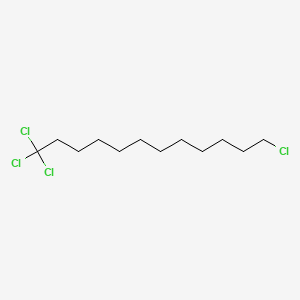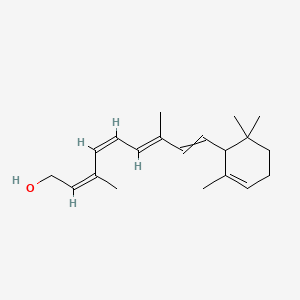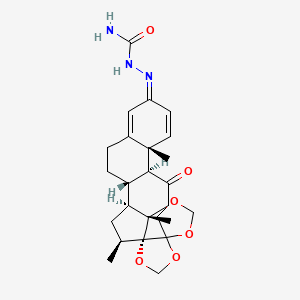
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is a synthetic steroid derivative. Steroid derivatives are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of interest due to its unique chemical structure, which may confer specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Functional Group Protection: Protecting groups are often used to prevent unwanted reactions at specific sites.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Methylenedioxy Formation: This step involves the formation of methylenedioxy bridges, which can be achieved using reagents like formaldehyde and a suitable acid catalyst.
Semicarbazone Formation: The final step involves the reaction of the ketone group with semicarbazide to form the semicarbazone derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reagent concentrations.
Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or inflammation.
Industry: Potential use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used to treat inflammation and immune-related conditions.
Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is unique due to its specific chemical structure, which may confer distinct biological activities compared to other steroid derivatives. Its methylenedioxy bridges and semicarbazone group are not commonly found in other similar compounds, potentially leading to unique interactions with biological targets.
Eigenschaften
Molekularformel |
C25H33N3O6 |
|---|---|
Molekulargewicht |
471.5 g/mol |
InChI |
InChI=1S/C25H33N3O6/c1-14-8-18-17-5-4-15-9-16(27-28-21(26)30)6-7-22(15,2)20(17)19(29)10-23(18,3)25(14)24(33-13-34-25)11-31-12-32-24/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3,(H3,26,28,30)/b27-16-/t14-,17-,18-,20+,22-,23-,24?,25+/m0/s1 |
InChI-Schlüssel |
YISHKSDOXRWYLO-NUHMIIICSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=C/C(=N\NC(=O)N)/C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=NNC(=O)N)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


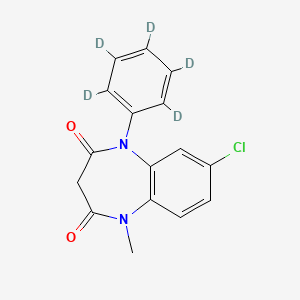
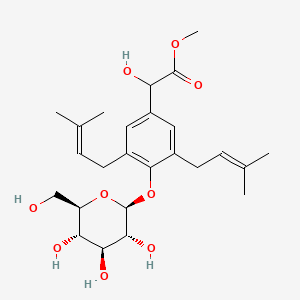
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
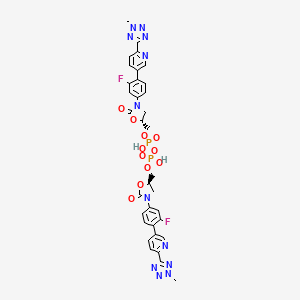
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
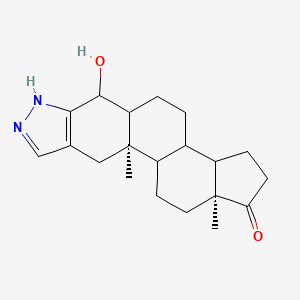
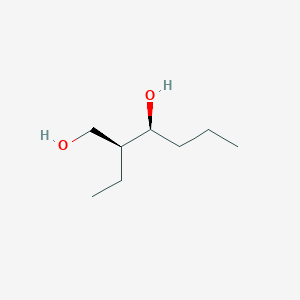
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
